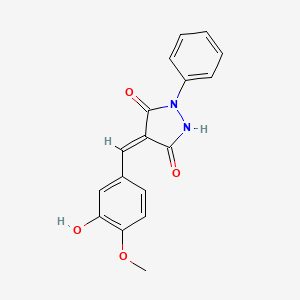

4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” is a derivative of 3-Hydroxy-4-methoxybenzaldehyde . This compound is used as a starting reagent in the synthesis of various other compounds .

Synthesis Analysis

The synthesis of related compounds involves the reaction of thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol . This reaction yields Schiff bases .Molecular Structure Analysis

The structure of related compounds has been elucidated by spectroscopic (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction techniques .Chemical Reactions Analysis

The compound undergoes condensation reactions with various reagents to yield different products . For example, it can react with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been reported. For example, 3-Hydroxy-4-methoxybenzaldehyde has a boiling point of 179 °C/15 mmHg and a melting point of 113-115 °C . It also has a density of 1.3±0.1 g/cm3 .科学研究应用

Anticancer Drug Synthesis

The compound acts as a precursor for the stereoselective synthesis of the anticancer drug (Z)-combretastatin A-4 . This suggests its potential use in the development of new anticancer therapies.

Preparation of Morphine

This compound is used as an important raw material for the preparation of morphine . Morphine is a potent opiate analgesic medication and is considered a gold standard in pain relief.

Schiff Base Preparation

It is involved in the preparation of Schiff bases by reacting with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide . Schiff bases are often used in organic synthesis and coordination chemistry.

Tyrosinase Inhibition

The compound has been evaluated as a potent tyrosinase inhibitor . Tyrosinase is an enzyme that is involved in the production of melanin, and its inhibitors have applications in cosmetics and medicinal industries.

Synthesis of Other Compounds

It is used to prepare (Z)-2-(3-hydroxy-4-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one by reacting with 1-azabicyclo[2.2.2]octan-3-one . This suggests its potential use in the synthesis of a variety of organic compounds.

Glycitein Synthesis

The compound acts as a precursor for the synthesis of glycitein . Glycitein is a type of isoflavone found in soy and has been studied for its potential health benefits.

作用机制

安全和危害

未来方向

The development of new tyrosinase inhibitors is an active area of research due to their potential applications in treating conditions related to melanin overproduction . Therefore, “4-(3-hydroxy-4-methoxybenzylidene)-1-phenyl-3,5-pyrazolidinedione” and its derivatives could be of interest in future studies.

属性

IUPAC Name |

(4E)-4-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-23-15-8-7-11(10-14(15)20)9-13-16(21)18-19(17(13)22)12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,21)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGLDUZEVVKMEO-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)

![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)

![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)

![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl thiophene-2-carboxylate](/img/structure/B5746810.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)

![2-(2-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5746820.png)

![1-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5746826.png)

![5-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5746828.png)

![4-({4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5746842.png)